molecular formula C9H8BrFO2 B2440394 Methyl 2-bromo-2-(3-fluorophenyl)acetate CAS No. 503541-03-5

Methyl 2-bromo-2-(3-fluorophenyl)acetate

Cat. No. B2440394
CAS RN: 503541-03-5
M. Wt: 247.063
InChI Key: IKEFKRXVASGVAR-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-2-(3-fluorophenyl)acetate” is a chemical compound with the CAS Number: 503541-03-5 . It has a molecular weight of 247.06 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-2-(3-fluorophenyl)acetate” is 1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-bromo-2-(3-fluorophenyl)acetate” are not available, it’s worth noting that similar compounds like Methyl bromoacetate are known to react with conjugated bases to produce alkylated carbene complexes .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-2-(3-fluorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 247.06 .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-bromo-2-(3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEFKRXVASGVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-(3-fluorophenyl)acetate

Synthesis routes and methods I

Procedure details

Methyl 2-(3-fluorophenyl)acetate (1.90 g, 11.3 mmol) and N-bromo succinimide (2.01 g, 11.3 mmol) were dissolved in CCl4 (80 ml). HBr (64 ul, 0.56 mmol) was added, and the mixture was stirred under reflux overnight. The mixture was cooled at room temperature, diluted with DCM, and washed with sat. NaHCO3, water and brine. The organic layer was dried (Na2SO4), filtered, and evaporated obtaining intermediate I15 (2.68 g, 96% yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
64 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2-(3-fluorophenyl)acetate (1.90 g, 11.3 mmol) and N-bromo succinimide (2.01 g, 11.3 mmol) are dissolved in CCl4 (80 mL). HBr (64 ul, 0.56 mmol) is added and the mixture is stirred under reflux overnight. The mixture is cooled at RT, diluted with DCM and washed with sat. NaHCO3, water and brine. The organic layer is dried (Na2SO4), filtered and evaporated obtaining intermediate I144 as a yellow oil (2.68 g, 96% yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
64 μL
Type
catalyst
Reaction Step Three
Name
Yield
96%

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